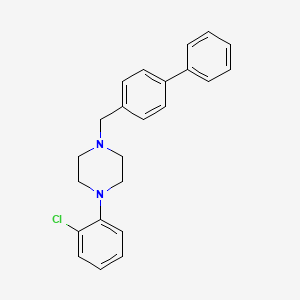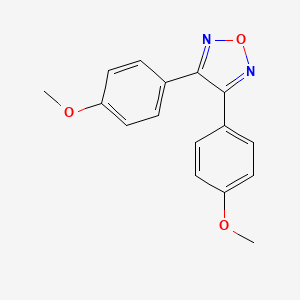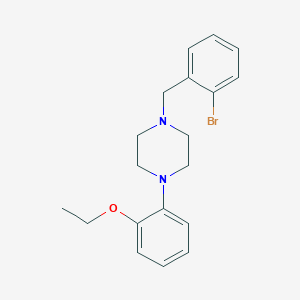
1-(4-biphenylylmethyl)-4-(2-chlorophenyl)piperazine
Vue d'ensemble
Description
1-(4-biphenylylmethyl)-4-(2-chlorophenyl)piperazine, also known as BDZ-1, is a chemical compound that belongs to the class of piperazines. This compound has been widely studied for its potential use in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.
Mécanisme D'action
1-(4-biphenylylmethyl)-4-(2-chlorophenyl)piperazine acts as a partial agonist of the serotonin 5-HT1A receptor and a full agonist of the dopamine D2 receptor. It also modulates the activity of the GABA-A receptor, which is involved in the regulation of anxiety and mood. This compound's mechanism of action is complex and involves multiple neurotransmitter systems, making it a promising target for the development of new drugs.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are involved in the regulation of mood and behavior. This compound has also been shown to increase the activity of the GABA-A receptor, leading to anxiolytic and sedative effects. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which could make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-biphenylylmethyl)-4-(2-chlorophenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been extensively studied, making it a well-characterized compound. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, its mechanism of action is complex, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the study of 1-(4-biphenylylmethyl)-4-(2-chlorophenyl)piperazine. One area of research is the development of new drugs based on this compound's structure and mechanism of action. Another area of research is the investigation of this compound's neuroprotective properties, which could lead to the development of new treatments for neurodegenerative diseases. Additionally, the study of this compound's effects on neurotransmitter systems could provide insights into the regulation of mood and behavior. Finally, the investigation of this compound's effects on other physiological systems, such as the immune system, could lead to the development of new treatments for a range of diseases.
Applications De Recherche Scientifique
1-(4-biphenylylmethyl)-4-(2-chlorophenyl)piperazine has been extensively studied for its potential use in the treatment of various neurological disorders. Studies have shown that this compound has anxiolytic, antidepressant, and antipsychotic effects, making it a promising candidate for the development of new drugs. This compound has also been shown to have neuroprotective properties, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-4-[(4-phenylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2/c24-22-8-4-5-9-23(22)26-16-14-25(15-17-26)18-19-10-12-21(13-11-19)20-6-2-1-3-7-20/h1-13H,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPRLWUZCRIENI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chloro-4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide](/img/structure/B3464457.png)
![methyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B3464463.png)
![{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetic acid](/img/structure/B3464478.png)
![4-[2-(4-chlorobenzyl)-2H-tetrazol-5-yl]aniline](/img/structure/B3464480.png)
![N-(3-chlorophenyl)-2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3464484.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B3464485.png)
![N-(4-{[(2,4-dimethyl-5-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenylacetamide](/img/structure/B3464499.png)

![2-[(2-anilino-2-oxoethyl)thio]nicotinic acid](/img/structure/B3464511.png)
![4,5,6-trimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B3464516.png)

![1-[(4-bromo-2-thienyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B3464524.png)

![2-[(2-aminophenyl)thio]-N-benzylacetamide](/img/structure/B3464552.png)